molecular formula C15H10O2S B11864722 4-(1-Naphthyl)-3-thiophenecarboxylic acid CAS No. 30409-57-5

4-(1-Naphthyl)-3-thiophenecarboxylic acid

Cat. No.: B11864722
CAS No.: 30409-57-5
M. Wt: 254.31 g/mol
InChI Key: NRTRIZVONWOLLT-UHFFFAOYSA-N
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Description

4-(1-Naphthyl)-3-thiophenecarboxylic acid is an organic compound that features a naphthyl group attached to a thiophene ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 ANO1 Inhibition and Pain Management

One of the notable applications of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is its role as an inhibitor of the calcium-activated chloride channel known as Anoctamin 1 (ANO1). Research indicates that compounds based on this structure exhibit significant analgesic properties, making them potential candidates for pain management therapies. In a study, various derivatives were synthesized and evaluated for their inhibitory activity against ANO1, with this compound showing promising results (IC50 = 0.79 μmol/L) in animal pain models .

Table 1: ANO1 Inhibitory Activity of Selected Compounds

CompoundStructureIC50 (μmol/L)
Compound 284-(4-oxymethylbenzo)-thiopheneHigher than CaCC inh-A01
Compound 42This compound0.79
ControlCaCC inh-A01Not specified

Antioxidant Properties

Recent studies have also explored the antioxidant potential of thiophene derivatives, including those containing the this compound moiety. These compounds have demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives effectively inhibit free radical-induced oxidative stress .

Table 2: Antioxidant Activity Comparison

CompoundTAC (Ascorbic Acid Equivalent)
Compound IComparable to Ascorbic Acid
Compound IIComparable to Ascorbic Acid
ControlAscorbic Acid

Anti-Cancer Applications

The compound has also been investigated for its anti-cancer properties. Substituted thiophene derivatives, including those with a naphthyl group, have shown efficacy in inhibiting tumor growth in various cancer models. These compounds target specific pathways involved in cancer progression, such as Akt and PKA signaling pathways, suggesting their potential as therapeutic agents against multiple cancer types .

Table 3: Anti-Cancer Efficacy of Thiophene Derivatives

CompoundCancer Type TargetedMechanism
Compound ALung CancerAkt Pathway Inhibition
Compound BGastric CancerPKA Pathway Inhibition
Compound CNeuroblastomaCDC7 Pathway Inhibition

Material Science Applications

In addition to biological applications, thiophene derivatives are being explored for their utility in material science. Their unique electronic properties make them suitable for use in organic semiconductors and photovoltaic devices. The incorporation of naphthyl groups enhances the stability and efficiency of these materials, paving the way for advancements in organic electronics .

Mechanism of Action

The mechanism of action of 4-(1-Naphthyl)-3-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Naphthyl)-3-thiophenecarboxylic acid is unique due to its combined naphthyl and thiophene structures, which confer distinct electronic and steric properties. This makes it valuable in the development of new materials and in various research applications.

Biological Activity

4-(1-Naphthyl)-3-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a thiophene carboxylic acid moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C13H9O2S\text{C}_{13}\text{H}_{9}\text{O}_2\text{S}

This structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, research indicated that derivatives of thiophene compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
M. tuberculosis1.56 μg/mL
E. coli32 μg/mL
S. aureus16 μg/mL

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. A study indicated that similar thiophene derivatives can inhibit the expression of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in inflammation and microbial resistance. It is believed to act as a ligand for retinoic acid receptors (RAR), influencing gene expression related to cell proliferation and differentiation .

Case Study 1: Antitubercular Activity

In a clinical evaluation, a series of thiophene derivatives were tested for their antitubercular activity. The study found that compounds similar to this compound demonstrated superior efficacy compared to traditional antitubercular drugs, particularly against resistant strains .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory effects of thiophene derivatives, including our compound of interest. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells, indicating potential applications in managing inflammatory diseases .

Properties

CAS No.

30409-57-5

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

4-naphthalen-1-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)

InChI Key

NRTRIZVONWOLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O

Origin of Product

United States

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